Adipic acid, dipiperidide
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Overview
Description
Adipic acid, dipiperidide is a derivative of adipic acid, which is an important industrial dicarboxylic acid. Adipic acid is primarily used in the production of nylon-66, but its derivatives, such as this compound, have unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Adipic acid, dipiperidide can be synthesized through the reaction of adipic acid with piperidine. The reaction typically involves the use of a dehydrating agent to facilitate the formation of the amide bond between the carboxyl groups of adipic acid and the amine groups of piperidine. Common dehydrating agents include thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of piperidine to a solution of adipic acid in the presence of a dehydrating agent. The reaction mixture is then heated to promote the formation of the dipiperidide derivative. The product is purified through recrystallization or distillation to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
Adipic acid, dipiperidide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Adipic acid and other carboxylic acids.
Reduction: Piperidine and other amines.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
Adipic acid, dipiperidide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its amide functionality.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and as a plasticizer in various materials.
Mechanism of Action
The mechanism of action of adipic acid, dipiperidide involves its interaction with molecular targets through its amide groups. These interactions can lead to the formation of hydrogen bonds and other non-covalent interactions with proteins and enzymes. The compound can also participate in metabolic pathways involving amide hydrolysis, leading to the release of adipic acid and piperidine.
Comparison with Similar Compounds
Similar Compounds
Adipic acid: The parent compound, primarily used in nylon production.
Adipic acid dihydrazide: Another derivative with applications in polymer chemistry.
Hexanedioic acid: A similar dicarboxylic acid with different functional groups.
Uniqueness
Adipic acid, dipiperidide is unique due to its amide functionality, which imparts different chemical reactivity and potential applications compared to other adipic acid derivatives. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound in research and industrial applications.
Properties
CAS No. |
22422-60-2 |
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Molecular Formula |
C16H28N2O2 |
Molecular Weight |
280.41 g/mol |
IUPAC Name |
1,6-di(piperidin-1-yl)hexane-1,6-dione |
InChI |
InChI=1S/C16H28N2O2/c19-15(17-11-5-1-6-12-17)9-3-4-10-16(20)18-13-7-2-8-14-18/h1-14H2 |
InChI Key |
VPCILASWBQVVJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCCC(=O)N2CCCCC2 |
Origin of Product |
United States |
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